2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a dimethylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the sulfanyl linkage. The final step involves the attachment of the dimethylphenylacetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring .
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dimethylphenylacetamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H20ClN3O2S |
---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H20ClN3O2S/c1-15-11-16(2)13-18(12-15)26-22(29)14-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-9-7-17(25)8-10-19/h3-13H,14H2,1-2H3,(H,26,29) |
InChI Key |
IDXCOHNIJICNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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